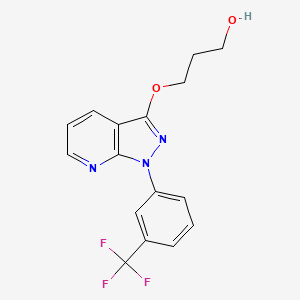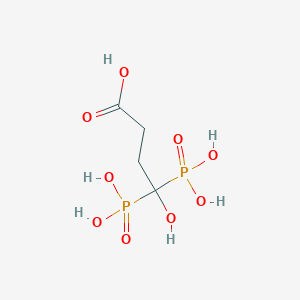
Butanoic acid, 4-hydroxy-4,4-diphosphono-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4,4-diphosphonobutanoic acid is an organophosphorus compound with the molecular formula C₄H₁₀O₉P₂ This compound is characterized by the presence of two phosphonic acid groups and a hydroxyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4,4-diphosphonobutanoic acid typically involves the reaction of butanoic acid derivatives with phosphorous acid and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
Butanoic acid derivative+Phosphorous acid+Formaldehyde→4-Hydroxy-4,4-diphosphonobutanoic acid
Industrial Production Methods
In industrial settings, the production of 4-hydroxy-4,4-diphosphonobutanoic acid involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes. The purity of the final product is ensured through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4,4-diphosphonobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonic acid groups can be reduced to phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-4,4-diphosphonobutanoic acid.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted 4-hydroxy-4,4-diphosphonobutanoic acid derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-4,4-diphosphonobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of complex organophosphorus compounds.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential use in the treatment of bone diseases due to its ability to bind to hydroxyapatite.
Industry: Utilized in the formulation of detergents and water treatment chemicals.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-4,4-diphosphonobutanoic acid involves its interaction with specific molecular targets, such as enzymes and mineral surfaces. The phosphonic acid groups can form strong bonds with metal ions, making it an effective chelating agent. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl group also plays a role in its reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Diphosphonobutanoic acid: Lacks the hydroxyl group present in 4-hydroxy-4,4-diphosphonobutanoic acid.
4-Hydroxy-4-phosphonobutanoic acid: Contains only one phosphonic acid group.
4-Hydroxy-4,4-diphosphonopentanoic acid: Has an additional carbon in the backbone.
Uniqueness
4-Hydroxy-4,4-diphosphonobutanoic acid is unique due to the presence of both hydroxyl and diphosphonate groups, which confer distinct chemical and biological properties. Its ability to chelate metal ions and inhibit enzymes makes it valuable in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
70794-95-5 |
|---|---|
Fórmula molecular |
C4H10O9P2 |
Peso molecular |
264.06 g/mol |
Nombre IUPAC |
4-hydroxy-4,4-diphosphonobutanoic acid |
InChI |
InChI=1S/C4H10O9P2/c5-3(6)1-2-4(7,14(8,9)10)15(11,12)13/h7H,1-2H2,(H,5,6)(H2,8,9,10)(H2,11,12,13) |
Clave InChI |
HMRDIZPIGAPVHB-UHFFFAOYSA-N |
SMILES canónico |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


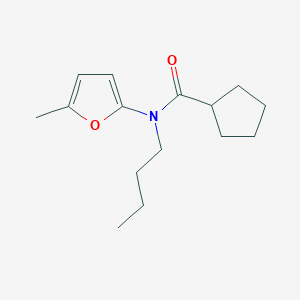
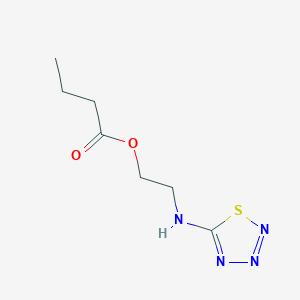
![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)
![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)
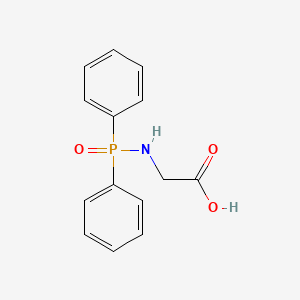
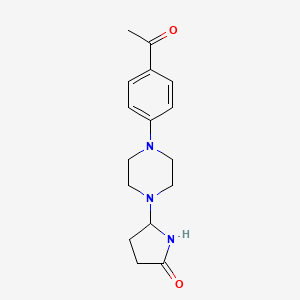
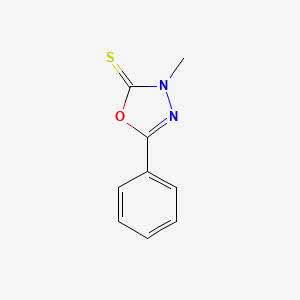
![6-Quinolinamine, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-](/img/structure/B15211575.png)

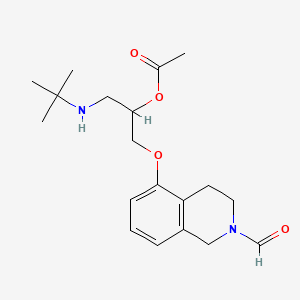
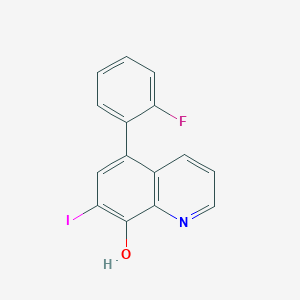
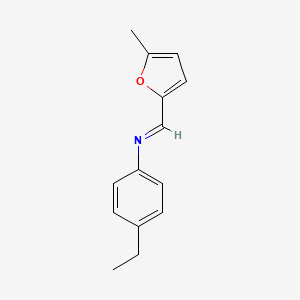
![2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride](/img/structure/B15211611.png)
